4-(2,2-Diethoxy-1-methylethyl)toluene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are combined under controlled conditions. The process is optimized to maximize yield and purity, with subsequent purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Halogenated Nonylphenols: Formed through substitution reactions.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and other chemical intermediates.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and disrupting normal hormonal signaling pathways. This can lead to various biological effects, including altered reproductive function and developmental abnormalities in aquatic organisms .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and biological activity. Its widespread use in industrial applications and its potential environmental impact make it a compound of significant interest in both scientific research and regulatory contexts .
Properties
CAS No. |
84878-55-7 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(1,1-diethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-15-14(16-6-2)12(4)13-9-7-11(3)8-10-13/h7-10,12,14H,5-6H2,1-4H3 |
InChI Key |
HBWCYDHYDKNPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
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